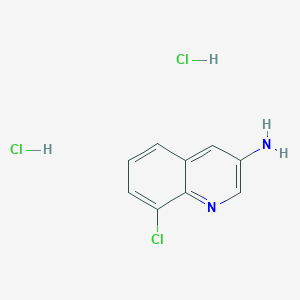

3-Amino-8-chloroquinoline dihydrochloride

Description

Significance of Quinolines as a Privileged Chemical Scaffold in Academic Research

Quinoline (B57606), a heterocyclic aromatic compound composed of a benzene (B151609) ring fused to a pyridine (B92270) ring, is a cornerstone in the development of new chemical entities. nih.govnih.gov Its status as a "privileged scaffold" stems from its ability to bind to a wide variety of biological targets, leading to a broad spectrum of pharmacological activities. nih.govbohrium.com This versatility has made the quinoline nucleus a central theme in academic and industrial research for decades. nih.gov

The significance of the quinoline scaffold is underscored by its presence in numerous natural and synthetic compounds with diverse biological activities. bohrium.com These include, but are not limited to, anticancer, antimalarial, antimicrobial, anti-inflammatory, and antioxidant properties. nih.govnih.gov The structural rigidity of the quinoline ring system, combined with the numerous sites available for functionalization, allows chemists to fine-tune the steric, electronic, and pharmacokinetic properties of its derivatives to achieve desired biological effects. orientjchem.org This adaptability is a key reason why quinoline motifs are prevalent in many approved drugs and continue to be a primary focus in the quest for novel therapeutic agents. bohrium.com

Table 1: Selected Biological Activities of Quinoline Derivatives

| Biological Activity | Description |

|---|---|

| Anticancer | Quinoline derivatives have been shown to inhibit cancer cell growth, disrupt cell migration, and act as angiogenesis inhibitors. rsc.org |

| Antimalarial | The quinoline core is the basis for major antimalarial drugs like chloroquine (B1663885) and mefloquine. rsc.org |

| Antimicrobial | Functionalized quinolines exhibit activity against a range of bacteria and fungi. nih.gov |

| Anti-inflammatory | Certain quinoline compounds have demonstrated significant anti-inflammatory effects. nih.gov |

| Antioxidant | The quinoline scaffold can be modified to create compounds with potent antioxidant properties. nih.gov |

Contextualization of 3-Amino-8-chloroquinoline Dihydrochloride (B599025) within the Quinoline Family

3-Amino-8-chloroquinoline dihydrochloride is a specific derivative of the quinoline scaffold, characterized by an amino group at the 3-position and a chlorine atom at the 8-position of the quinoline ring. The "dihydrochloride" designation indicates that the molecule is supplied as a salt, with two equivalents of hydrogen chloride, which typically enhances its stability and solubility in aqueous media.

While extensive research exists for the broader quinoline family, detailed academic studies, including specific synthesis routes and physicochemical properties for this compound, are not widely available in the public domain. However, its structure can be understood by examining its constituent parts, which are common motifs in medicinal chemistry. The 8-aminoquinoline (B160924) core, for instance, is the foundational structure for the important antimalarial drug primaquine (B1584692). wikipedia.org The presence and position of the chlorine atom and the amino group are critical for the molecule's potential biological activity. For example, in the well-known antimalarial chloroquine, a chlorine atom at the 7-position is crucial for its activity.

The synthesis of related compounds often involves multi-step processes. For instance, the preparation of 8-aminoquinoline can be achieved through the nitration of quinoline followed by the reduction of the nitro group, or via the amination of 8-chloroquinoline (B1195068). wikipedia.org The synthesis of chloro-substituted quinolines can be accomplished through various methods, including the Skraup synthesis using chlorinated anilines. A patented method for preparing 8-chloro-2-methylquinoline, for example, involves the reaction of 3-chloroaniline (B41212) with crotonaldehyde.

Table 2: General Physicochemical Properties of Related Amino- and Chloro-Quinolines

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | General Properties |

|---|---|---|---|

| 8-Aminoquinoline | C₉H₈N₂ | 144.18 | Pale yellow solid. wikipedia.org |

| 7-Chloroquinolin-8-amine | C₉H₇ClN₂ | 178.62 | Solid. |

Overview of Academic Research Trajectories for Quinoline-Based Compounds

Academic research into quinoline-based compounds is dynamic and continues to expand into new and exciting areas. The historical success of quinolines, particularly in infectious diseases, has paved the way for contemporary research focused on a wider range of therapeutic targets. nih.govnih.gov

Current research trajectories can be broadly categorized as follows:

Novel Synthetic Methodologies: A significant area of research is the development of more efficient, sustainable, and environmentally friendly methods for synthesizing the quinoline core and its derivatives. mdpi.comrsc.org This includes the use of microwave-assisted synthesis, ultrasound irradiation, multicomponent reactions, and the development of novel catalytic systems to improve yields and reduce waste. rsc.orgrsc.org

Drug Discovery and Medicinal Chemistry: The quinoline scaffold remains a central focus in the search for new drugs. orientjchem.org Current efforts are heavily concentrated on:

Anticancer Agents: Designing quinoline derivatives that target specific kinases, inhibit topoisomerases, or induce apoptosis in cancer cells is a major research thrust. nih.gov

Neurodegenerative Diseases: Researchers are exploring quinoline-based compounds for their potential in treating conditions like Alzheimer's disease. nih.gov

Infectious Diseases: With the rise of drug-resistant pathogens, there is a renewed interest in developing novel quinoline-based antibiotics, antifungals, and antivirals. nih.gov

Materials Science: The unique photophysical properties of some quinoline derivatives make them attractive for applications in materials science, such as in the development of sensors and organic light-emitting diodes (OLEDs).

The continuous innovation in synthetic chemistry, coupled with a deeper understanding of biological pathways, ensures that the quinoline scaffold will remain a privileged and highly investigated structure in academic research for the foreseeable future. rsc.org

Structure

2D Structure

3D Structure of Parent

Properties

Molecular Formula |

C9H9Cl3N2 |

|---|---|

Molecular Weight |

251.5 g/mol |

IUPAC Name |

8-chloroquinolin-3-amine;dihydrochloride |

InChI |

InChI=1S/C9H7ClN2.2ClH/c10-8-3-1-2-6-4-7(11)5-12-9(6)8;;/h1-5H,11H2;2*1H |

InChI Key |

JTTHHRQFGYPZGY-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=CC(=CN=C2C(=C1)Cl)N.Cl.Cl |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations

Established Synthetic Routes for 3-Amino-8-chloroquinoline Dihydrochloride (B599025) and Analogues

The synthesis of the 3-Amino-8-chloroquinoline core can be approached through various established methodologies, ranging from classical cyclization reactions to more modern and sustainable techniques. A plausible and frequently utilized strategy involves the initial construction of a substituted quinoline (B57606) ring, followed by the introduction or modification of the amino and chloro functional groups.

A key intermediate in the synthesis of the target compound is often 8-chloro-3-nitroquinoline. This intermediate can be synthesized and subsequently converted to 3-Amino-8-chloroquinoline. One common laboratory method for the chlorination of 8-nitroquinoline (B147351) involves the use of sulfuryl chloride in o-dichlorobenzene under reflux conditions. An alternative approach that may provide a higher yield utilizes N-chlorosuccinimide in acetic acid. The nitro group at the 8-position can then be selectively reduced to an amino group to form 8-amino-3-chloroquinoline. This reduction is typically achieved through catalytic hydrogenation using hydrogen gas and a palladium-on-carbon catalyst (H₂/Pd-C), a method that does not affect the chlorine substituent.

Conventional and Classical Cyclization Reactions

Classical methods for quinoline synthesis, many of which date back to the 19th century, remain fundamental in organic chemistry for constructing the core quinoline ring system. iipseries.org These reactions typically involve the condensation and cyclization of anilines with various carbonyl-containing compounds. While direct synthesis of 3-Amino-8-chloroquinoline using these methods can be challenging due to the required substitution pattern, they are crucial for preparing key precursors.

The Skraup synthesis is a well-known method for producing quinolines by reacting an aniline (B41778) with glycerol, sulfuric acid, and an oxidizing agent like nitrobenzene. wikipedia.orgpharmaguideline.com For the synthesis of an 8-chloroquinoline (B1195068) precursor, 2-chloroaniline (B154045) would be the starting material. The reaction is known to be vigorous but can be moderated by the presence of ferrous sulfate (B86663). wikipedia.org

The Doebner-von Miller reaction is a variation of the Skraup synthesis that uses α,β-unsaturated aldehydes or ketones instead of glycerol, allowing for the synthesis of substituted quinolines. rsc.orgwikipedia.org This method could potentially be adapted to produce 8-chloroquinoline derivatives.

The Combes quinoline synthesis involves the acid-catalyzed condensation of an aniline with a β-diketone. wikipedia.org For instance, the reaction of m-chloroaniline can be used to synthesize 2,4-dimethyl-7-chloroquinoline. iipseries.org While this provides a chloro-substituted quinoline, achieving the specific 8-chloro substitution and subsequent 3-amino functionalization would require careful selection of starting materials and further synthetic steps.

The Friedländer synthesis offers a straightforward route to quinolines by condensing a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group. wikipedia.orgorganic-chemistry.orgresearchgate.net This method is particularly useful for preparing 2- and 3-substituted quinolines. rsc.org The primary challenge for synthesizing 3-Amino-8-chloroquinoline via this route lies in the availability of a suitably substituted 2-amino-benzaldehyde or -ketone.

| Reaction Name | Reactants | Key Features | Reference |

|---|---|---|---|

| Skraup Synthesis | Aniline, Glycerol, Sulfuric Acid, Oxidizing Agent | Often produces unsubstituted or simply substituted quinolines; can be a vigorous reaction. | wikipedia.orgpharmaguideline.com |

| Doebner-von Miller Reaction | Aniline, α,β-Unsaturated Carbonyl Compound | Allows for the introduction of substituents on the pyridine (B92270) ring. | rsc.orgwikipedia.org |

| Combes Synthesis | Aniline, β-Diketone | Acid-catalyzed reaction leading to substituted quinolines. | wikipedia.org |

| Friedländer Synthesis | 2-Aminoaryl Aldehyde/Ketone, Compound with α-Methylene Group | Direct route to substituted quinolines, but requires specific starting materials. | wikipedia.orgorganic-chemistry.org |

Advanced and Green Synthetic Approaches for Quinoline Scaffolds

In recent years, there has been a significant shift towards developing more environmentally friendly and efficient methods for quinoline synthesis. These "green" approaches often involve the use of alternative energy sources, reusable catalysts, and safer solvents. rsc.org

Microwave-assisted synthesis has emerged as a powerful tool in organic chemistry, significantly reducing reaction times and often improving yields. beilstein-journals.org The Combes synthesis, for example, has been successfully performed under solvent-free conditions using a reusable acidic resin as a catalyst and microwave irradiation. asianpubs.orgasianpubs.org This approach offers a cleaner and more efficient alternative to traditional heating methods. asianpubs.orgasianpubs.org Similarly, the Skraup reaction has been adapted to use ionic liquids as the reaction medium under microwave irradiation. iipseries.org

Ultrasound-assisted synthesis is another green technique that utilizes the energy of ultrasonic waves to accelerate chemical reactions. While specific applications to the direct synthesis of 3-Amino-8-chloroquinoline are not extensively documented, ultrasound has been effectively used in various steps of quinoline synthesis, promoting efficiency and reducing the need for harsh conditions.

The use of ionic liquids as solvents and/or catalysts in quinoline synthesis has gained considerable attention. nih.gov Ionic liquids are non-volatile, thermally stable, and can often be recycled, making them an attractive alternative to traditional organic solvents. nih.gov The Friedländer synthesis has been successfully carried out in ionic liquids, sometimes in combination with biocatalysts like α-chymotrypsin, leading to high yields under mild conditions. mdpi.com

| Approach | Key Advantages | Example Application | Reference |

|---|---|---|---|

| Microwave-Assisted Synthesis | Reduced reaction times, improved yields, often solvent-free. | Combes synthesis with acidic resin. | asianpubs.orgasianpubs.org |

| Ultrasound-Assisted Synthesis | Enhanced reaction rates, milder conditions. | General quinoline synthesis steps. | rsc.org |

| Ionic Liquids | Recyclable, non-volatile, can act as both solvent and catalyst. | Friedländer synthesis. | nih.govmdpi.com |

Specific Approaches for Introducing Amino and Halogen Substituents

The introduction of amino and halogen groups onto the quinoline ring is a critical step in the synthesis of 3-Amino-8-chloroquinoline. These functional groups can be introduced either during the ring formation process by using appropriately substituted precursors or by functionalizing a pre-formed quinoline core.

Halogenation of the quinoline ring can be achieved through electrophilic substitution. wikipedia.org For instance, the chlorination of quinoline in sulfuric acid containing silver sulfate can yield a mixture of 5-chloro- and 8-chloroquinoline. researchgate.net Further chlorination of 8-chloroquinoline under similar conditions can lead to 5,8-dichloroquinoline. researchgate.net Selective halogenation at specific positions can be challenging and often depends on the directing effects of existing substituents and the reaction conditions. For example, the C-5 halogenation of 8-aminoquinolines can be achieved using various reagents and catalysts. bohrium.comnih.govresearchgate.net

Amination of a haloquinoline is a common strategy for introducing an amino group. For example, 8-aminoquinoline (B160924) can be produced by the amination of 8-chloroquinoline. Nucleophilic aromatic substitution can be employed to replace a halogen with an amino group, although this often requires harsh conditions. More modern methods, such as the Buchwald-Hartwig amination, provide milder and more versatile routes for C-N bond formation.

Derivatization Strategies for Structural Modification

The 3-Amino-8-chloroquinoline scaffold offers multiple sites for further chemical modification, allowing for the synthesis of a diverse library of analogues with potentially enhanced properties. Derivatization can occur at the amino group, the chloro substituent, or at various positions on the quinoline ring system through C-H functionalization.

Functionalization at the Quinoline Ring System

The functionalization of the quinoline ring can be achieved through various modern synthetic methods, including palladium-catalyzed cross-coupling reactions and C-H activation.

The amino group at the 3-position can be readily derivatized through standard reactions such as acylation to form amides, or alkylation to form secondary or tertiary amines. These modifications can significantly alter the electronic and steric properties of the molecule, influencing its biological activity.

The chloro group at the 8-position is a versatile handle for introducing a wide range of substituents via cross-coupling reactions. The Suzuki-Miyaura coupling , which involves the reaction of an aryl halide with an organoboron compound in the presence of a palladium catalyst, is a powerful tool for forming carbon-carbon bonds. This reaction could be used to introduce various aryl or heteroaryl groups at the 8-position of the quinoline ring.

The Buchwald-Hartwig amination is another important palladium-catalyzed cross-coupling reaction that allows for the formation of carbon-nitrogen bonds. nih.gov This reaction could be employed to replace the 8-chloro substituent with a variety of primary or secondary amines, leading to the synthesis of 8-aminoquinoline derivatives. Selective amination of dihaloquinolines has been demonstrated, showcasing the potential for controlled functionalization. mdpi.com

C-H functionalization represents a more direct and atom-economical approach to modifying the quinoline ring. While the presence of the amino and chloro groups will influence the reactivity and regioselectivity, C-H activation strategies could potentially be used to introduce substituents at other positions on the quinoline scaffold.

| Reaction Type | Target Site | Potential Modification | Reference |

|---|---|---|---|

| Acylation/Alkylation | 3-Amino group | Formation of amides and substituted amines. | General organic chemistry principles |

| Suzuki-Miyaura Coupling | 8-Chloro group | Introduction of aryl or heteroaryl groups. | General cross-coupling literature |

| Buchwald-Hartwig Amination | 8-Chloro group | Introduction of various amino groups. | nih.govmdpi.com |

| C-H Functionalization | Quinoline ring C-H bonds | Direct introduction of various functional groups. | General C-H activation literature |

Synthesis of Hybrid Quinoline Systems

The concept of molecular hybridization, which involves covalently linking two or more pharmacophores, is a promising strategy in drug discovery to develop compounds with enhanced activity or novel mechanisms of action. nih.gov The 3-Amino-8-chloroquinoline scaffold can serve as a versatile platform for the synthesis of such hybrid molecules.

Quinoline-Chalcone Hybrids: Chalcones are a class of compounds known for their diverse biological activities. Hybrid molecules incorporating both a quinoline and a chalcone (B49325) moiety have been synthesized and evaluated for various therapeutic applications. nih.govmdpi.comnih.govresearchgate.netijpsr.com The synthesis of these hybrids often involves the condensation of a substituted acetophenone (B1666503) with an aromatic aldehyde to form the chalcone, which is then linked to the quinoline core.

Quinoline-Sulfonamide Hybrids: Sulfonamides are another important class of pharmacophores. Quinoline-sulfonamide hybrids have been prepared, often by reacting an aminoquinoline with a sulfonyl chloride. nih.govnih.govmdpi.com These hybrids have shown promise as antimicrobial and anticancer agents.

Quinoline-Triazole Hybrids: Triazoles are five-membered heterocyclic rings that are frequently incorporated into bioactive molecules. The copper-catalyzed azide-alkyne cycloaddition ("click chemistry") is a highly efficient method for synthesizing 1,2,3-triazoles. researchgate.net This reaction can be used to link an azide- or alkyne-functionalized quinoline with a complementary partner, leading to the formation of quinoline-triazole hybrids. researchgate.netnih.govnih.govasianpubs.orgmdpi.com

The synthesis of these hybrid systems typically involves a multi-step process where the 3-Amino-8-chloroquinoline core is first functionalized with a suitable linker containing a reactive group (e.g., an azide, alkyne, or another functional group amenable to coupling), which is then reacted with the second pharmacophore.

Regioselective Synthesis and Isomer Control in Derivatization

The precise control of substituent placement on the 3-amino-8-chloroquinoline scaffold is a critical aspect of its synthetic chemistry, enabling the fine-tuning of its chemical and biological properties. Regioselectivity, the control of where a reaction occurs on a molecule with multiple possible reaction sites, is governed by the electronic and steric properties of the substituents already present on the quinoline ring. In the case of 3-amino-8-chloroquinoline, the interplay between the electron-donating amino group at the C3 position and the electron-withdrawing, yet ortho-, para-directing, chloro group at the C8 position dictates the outcome of further chemical transformations.

While specific, detailed research exclusively focused on the derivatization of 3-amino-8-chloroquinoline is limited, the principles of regioselectivity can be thoroughly understood by examining studies on closely related quinoline systems. These studies provide a predictive framework for the synthesis of specific isomers of substituted 3-amino-8-chloroquinolines.

The primary strategies for achieving regioselectivity in the derivatization of quinolines involve electrophilic aromatic substitution, nucleophilic aromatic substitution, and directed ortho-metalation. The choice of reaction type and conditions allows for the targeted functionalization of different positions on the quinoline ring.

Electrophilic Aromatic Substitution:

In electrophilic aromatic substitution reactions, the amino group at C3 is a strongly activating, ortho- and para-directing group. This means it increases the electron density of the pyridine ring, making it more susceptible to attack by electrophiles, and directs incoming electrophiles to the positions ortho and para to itself (C2 and C4). Conversely, the chlorine atom at C8 is a deactivating group due to its inductive electron-withdrawing effect, yet it also directs incoming electrophiles to the ortho and para positions (C7 and C5).

The combined influence of these two groups suggests that electrophilic substitution on 3-amino-8-chloroquinoline would likely occur on the pyridine ring at the C2 or C4 positions, which are activated by the amino group. The benzene (B151609) ring is generally less reactive due to the deactivating effect of the chlorine atom.

A notable example of regioselectivity in a related system is the iron(III)-catalyzed halogenation of 8-amidoquinolines. In this case, the amido group at the C8 position directs the halogenation to occur exclusively at the C5 position. This highlights the powerful directing effect of a substituent at the C8 position, which can override the directing effects of other substituents on the quinoline ring. While this example involves an 8-amido group rather than an 8-chloro group, it underscores the potential for achieving high regioselectivity in the functionalization of the quinoline core.

Nucleophilic Aromatic Substitution and Metalation:

The chlorine atom at the C8 position is a potential site for nucleophilic aromatic substitution (SNAr), where a nucleophile replaces the chlorine atom. The feasibility of this reaction depends on the reaction conditions and the nature of the nucleophile.

Furthermore, directed ortho-metalation strategies offer a powerful tool for regioselective functionalization. In a study on chloro-substituted quinolines, it was demonstrated that the choice of metal amide base could control the site of metalation and subsequent functionalization. For instance, using lithium diisopropylamide (LDA) tended to direct functionalization to the C3 position, while lithium-magnesium and lithium-zinc amides favored functionalization at the C2 or C8 positions. This base-controlled regioselectivity provides a versatile method for introducing a variety of substituents at specific positions on the quinoline ring system.

The following table summarizes the expected regiochemical outcomes for the derivatization of 3-amino-8-chloroquinoline based on established principles from related systems.

| Reaction Type | Reagents/Conditions | Predicted Major Isomer(s) | Rationale |

| Electrophilic Halogenation | Br₂, FeBr₃ | 3-Amino-2-bromo-8-chloroquinoline and/or 3-Amino-4-bromo-8-chloroquinoline | The C3-amino group is a strong activating ortho-, para-director, favoring substitution at C2 and C4. |

| Nitration | HNO₃, H₂SO₄ | 3-Amino-8-chloro-2-nitroquinoline and/or 3-Amino-8-chloro-4-nitroquinoline | Similar to halogenation, the amino group directs the incoming nitro group to the activated C2 and C4 positions. |

| Directed ortho-Metalation | 1. Lithium-zinc amide2. Electrophile (E) | 3-Amino-2-E-8-chloroquinoline | The use of specific mixed-metal bases can direct metalation and subsequent electrophilic quench to the C2 position. |

| Nucleophilic Substitution | Strong Nucleophile (e.g., NaOMe) | 3-Amino-8-methoxyquinoline | The chlorine at C8 can be displaced by a strong nucleophile under appropriate conditions. |

It is important to note that while these predictions are based on sound chemical principles, the actual experimental outcomes would need to be determined empirically. The interplay of electronic effects, steric hindrance, and reaction conditions can sometimes lead to unexpected regioselectivity.

Molecular Mechanisms and Target Interactions in Preclinical Systems

Investigations into Molecular Biological Mechanisms of Action

No published studies were found that specifically investigate the molecular biological mechanisms of action for 3-Amino-8-chloroquinoline dihydrochloride (B599025).

There is no available data from in vitro or ex vivo studies detailing the inhibitory activity of 3-Amino-8-chloroquinoline dihydrochloride against any specific enzymes. While other quinoline-based molecules have been identified as inhibitors of various enzymes, such as carbonic anhydrases and sphingosine (B13886) kinase, no such characterization has been published for this particular compound.

A receptor binding profile for this compound has not been established in the scientific literature. There are no reports of its affinity for any specific receptors.

Research into the modulatory effects of this compound on cellular signaling pathways has not been reported. Mechanistic insights into how this compound might influence cellular functions are currently absent from the literature.

Target Identification and Validation Methodologies

Methodologies for identifying and validating the biological targets of this compound have not been described.

The development of specific biochemical assays for the purpose of screening or characterizing the activity of this compound has not been documented.

There is no evidence in the available literature to suggest that this compound has been utilized as a chemical probe for any biological investigations. The properties required for a chemical probe, such as high affinity and specificity for a particular target, have not been established for this compound.

Structure-Activity Relationship (SAR) and Structure-Property Relationship (SPR) Studies

The elucidation of Structure-Activity Relationships (SAR) and Structure-Property Relationships (SPR) for quinoline (B57606) derivatives is crucial for the rational design of new therapeutic agents. nih.gov A variety of methodologies are employed to understand how chemical structure influences biological activity and physicochemical properties.

One of the primary approaches is Quantitative Structure-Activity Relationship (QSAR) analysis . This method involves statistically correlating the biological activity of a series of compounds with their physicochemical properties. Techniques such as the Hansch and Free-Wilson analysis are used to model these relationships. researchgate.net Key molecular parameters often investigated include lipophilicity and electronic properties, which have been shown to influence the antiviral activity of quinoline derivatives. nih.gov

Computational and molecular modeling techniques are also fundamental to SAR studies. Molecular docking, for instance, allows researchers to predict how quinoline derivatives bind to the active sites of biological targets, such as enzymes. arabjchem.org These studies can reveal critical interactions, like π-π stacking between the quinoline moiety and a target's peripheral anionic site. arabjchem.org Furthermore, quantum chemistry methods, including the semiempirical method AM1, are utilized to calculate electronic descriptor parameters, such as the energy of the lowest unoccupied molecular orbital (LUMO), which can be correlated with biological activity. researchgate.net

Combinatorial chemistry coupled with high-throughput screening (HTS) represents another powerful strategy. This involves the synthesis of large, diverse libraries of quinoline derivatives that are then rapidly tested for a specific biological activity. nih.govacs.org This approach allows for the efficient identification of active compounds and the establishment of initial SAR profiles from a large dataset.

Finally, the classical medicinal chemistry approach of systematic structural modification remains a cornerstone of SAR elucidation. This involves making discrete, planned modifications to a lead compound's structure—such as altering substituents at various positions on the quinoline ring—and evaluating the resulting impact on biological potency and selectivity. nih.gov This iterative process provides a detailed understanding of the structural requirements for a desired pharmacological effect.

The biological activity of the quinoline scaffold is highly dependent on the nature and position of its substituents. Preclinical studies have identified several key structural features that modulate the pharmacological effects of these derivatives across a range of therapeutic targets. iosrjournals.orgresearchgate.netnih.gov

The substitution at the N-1 position of the quinolone ring is considered vital for antibacterial activity. nih.gov For instance, the presence of a lower alkyl group at this position contributes to antibacterial effects. slideshare.net The C-3 position has been identified as critical for other activities; a substituent at this position is an absolute requirement for α2C-adrenoceptor antagonism. acs.orgresearchgate.net

At the C-4 position , different functional groups confer distinct activities. A 4-oxo group is an essential component for the antibacterial activity of quinolones, while 4-aminoquinolines have been developed as α2C-adrenoceptor antagonists. acs.orgslideshare.net Moving to the benzo-ring portion of the scaffold, an amino group at the C-5 position can result in antibacterial activity. slideshare.net In the context of 8-aminoquinoline (B160924) antimalarials, introducing groups like phenylthio or phenoxy at C-5 has been shown to reduce toxicity. who.int

The C-6 position is a key site for modulation. The introduction of a fluorine atom at C-6 in quinolones is responsible for a broader spectrum of antibacterial activity and increased potency. nih.govslideshare.net In a different context, electron-withdrawing substituents at this position enhance the inhibitory activity against HIV-1 reverse transcriptase. researchgate.net For antimalarial 8-aminoquinolines, a 6-methoxy group is a common feature of active compounds. who.int

Substituents at the C-7 position also play a significant role. The addition of a piperazine, N-methyl piperazine, or pyrrolidine (B122466) ring at this position leads to compounds with antibacterial activity. slideshare.net Conversely, for 8-aminoquinoline-based antimalarials, substitutions at C-7 generally result in a loss of activity. who.int The C-8 position is notably important; the 8-hydroxy quinoline structure is a potent metal-chelating agent, and it is often the resulting metal chelate that is responsible for the observed antimicrobial effects. iosrjournals.org

General physicochemical properties also play a role. For anti-Alzheimer's disease activity, electron-withdrawing groups have been found to be more effective than electron-donating groups for acetylcholinesterase (AChE) inhibition. arabjchem.org In some series, an increase in the partition coefficient (lipophilicity) has been correlated with an increase in antimicrobial properties, suggesting improved passage through cell walls. iosrjournals.org

Interactive Data Table: Influence of Quinoline Substituents on Preclinical Biological Activity

| Position | Substituent/Feature | Associated Biological Activity |

| N-1 | Lower Alkyl Group | Antibacterial slideshare.net |

| C-3 | Presence of a Substituent | α2C-Adrenoceptor Antagonism acs.orgresearchgate.net |

| C-4 | Oxo Group | Antibacterial slideshare.net |

| C-4 | Amino Group | α2C-Adrenoceptor Antagonism acs.org |

| C-5 | Amino Group | Antibacterial slideshare.net |

| C-5 | Phenylthio, Anilino, Phenoxy | Reduced toxicity in 8-aminoquinolines who.int |

| C-6 | Fluorine Atom | Broad-spectrum antibacterial nih.govslideshare.net |

| C-6 | Electron-Withdrawing Group | HIV-1 Reverse Transcriptase Inhibition researchgate.net |

| C-6 | Methoxy Group | Antimalarial (in 8-aminoquinolines) who.int |

| C-7 | Piperazine/Pyrrolidine Ring | Antibacterial slideshare.net |

| C-7 | General Substituents | Loss of antimalarial activity (in 8-aminoquinolines) who.int |

| C-8 | Hydroxy Group | Antimicrobial (via metal chelation) iosrjournals.org |

Interactive Data Table: Specific Research Findings on Quinoline SAR

| Compound Series/Observation | Key Structural Feature | Preclinical Finding |

| Antibacterial Quinolones | 1,4-dihydro-4-oxo-pyridin-3-carboxylic acid moiety annulated with an aromatic ring. | Essential for antibacterial activity. slideshare.net |

| Anti-Alzheimer's Agents | Cl or Br substituents on a 4-benzene ring. | Can increase anti-cholinesterase effects. arabjchem.org |

| Antiviral 8-Hydroxyquinolines | Increasing electron-withdrawing properties of substituents on an anilide ring. | Positively influences antiviral activity against H5N1. nih.gov |

| Antimalarial 8-Aminoquinolines | Introduction of groups at position 7. | Generally leads to loss of activity. who.int |

| HIV-1 RT Inhibitors | Electron-withdrawing substituents at position 6. | Increases activity, proposed to be due to a decrease in LUMO energy. researchgate.net |

Computational and Theoretical Chemistry Studies

Quantum Chemical Calculations

Quantum chemical calculations are employed to investigate the electronic properties and reactivity of a molecule. These methods solve equations based on the principles of quantum mechanics to determine the electron distribution and energy of a molecular system.

Density Functional Theory (DFT) is a widely used computational method for calculating the electronic structure of molecules. rsc.org It is favored for its balance of accuracy and computational efficiency, making it suitable for studying a wide range of chemical systems. rsc.orgnih.gov DFT applications for quinoline (B57606) derivatives typically involve geometry optimization to find the most stable three-dimensional structure, calculation of vibrational frequencies (for comparison with experimental IR and Raman spectra), and determination of various electronic properties. nih.govdergipark.org.tr

For instance, a study on 6-chloroquinoline (B1265530) utilized the DFT/B3LYP method with the 6-311++G(d,p) basis set to investigate its spectroscopic and electronic features. dergipark.org.tr Such calculations provide insights into bond lengths, bond angles, and how substitutions, like the chloro-group, influence the geometry and electronic nature of the quinoline ring system. dergipark.org.tr Similarly, DFT has been used to study 8-hydroxyquinoline (B1678124) derivatives, revealing how different substituents affect their structural and reactive properties. researchgate.netresearchgate.netrsc.org These studies lay the groundwork for understanding how the specific arrangement of the amino and chloro groups in 3-Amino-8-chloroquinoline would likely influence its molecular structure and stability.

Frontier Molecular Orbital (FMO) theory is a key concept in chemical reactivity, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.com The HOMO is the orbital from which a molecule is most likely to donate electrons, representing its nucleophilic character, while the LUMO is the orbital that is most likely to accept electrons, indicating its electrophilic character. youtube.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity. nih.govresearchgate.net A small energy gap suggests that a molecule is more reactive and less stable, as it requires less energy to excite an electron from the HOMO to the LUMO. nih.gov

In studies of various quinoline derivatives, FMO analysis is used to predict their reactivity. nih.govnih.govresearchgate.netresearchgate.net For example, calculations on novel quinoline-based thiosemicarbazide (B42300) derivatives were performed to understand their chemical stability and reactivity. nih.gov The HOMO-LUMO energy gap helps to explain the intramolecular charge transfer that is often crucial for the biological and optical properties of these compounds. researchgate.net

Table 1: Example Frontier Molecular Orbital Energies for a Quinoline Analog This table presents illustrative data for a related compound, 6-chloroquinoline, as specific data for 3-Amino-8-chloroquinoline is not available.

| Parameter | Energy (eV) |

|---|---|

| HOMO Energy | -6.65 |

| LUMO Energy | -1.41 |

| HOMO-LUMO Gap (ΔE) | 5.24 |

Data sourced from a DFT/B3LYP study on 6-chloroquinoline. dergipark.org.tr

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites. researchgate.net An MEP map displays the electrostatic potential on the surface of a molecule, using a color scale to indicate different potential values. researchgate.net

Red regions indicate negative electrostatic potential, corresponding to areas rich in electrons (e.g., around electronegative atoms like oxygen or nitrogen). These sites are susceptible to electrophilic attack. researchgate.net

Blue regions indicate positive electrostatic potential, corresponding to electron-deficient areas (e.g., around hydrogen atoms). These sites are prone to nucleophilic attack. researchgate.net

MEP analysis has been performed on various quinoline derivatives to identify their reactive centers and understand intermolecular interactions, such as hydrogen bonding. nih.govresearchgate.net For 5-Chloro-8-hydroxyquinolinium nitrate, MEP analysis showed negative regions localized on oxygen atoms, identifying them as sites for electrophilic interaction. researchgate.net For 3-Amino-8-chloroquinoline, one would expect to see negative potential near the nitrogen atoms of the quinoline ring and the amino group, and positive potential around the amino hydrogens, guiding how the molecule interacts with biological targets.

Molecular Modeling and Simulation Approaches

Molecular modeling and simulation techniques are used to study the dynamic behavior of molecules and their interactions with other molecules, particularly biological macromolecules like proteins and DNA.

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second molecule (a receptor, typically a protein) to form a stable complex. researchgate.net This method is widely used in drug discovery to screen potential drug candidates and to understand their mechanism of action at a molecular level. nih.gov The output of a docking simulation includes a binding affinity score (often in kcal/mol), which estimates the strength of the interaction, and a predicted binding pose, which shows the specific interactions (like hydrogen bonds and hydrophobic contacts) between the ligand and the receptor's active site. nih.gov

Numerous studies have employed molecular docking to investigate the interaction of chloroquinoline and aminoquinoline derivatives with various biological targets.

Derivatives of 4-Amino-7-Chloroquinoline were docked against the dengue virus NS2B/NS3 protease, identifying key amino acid residues like Lys74 and Leu149 involved in binding.

Novel chloroquinoline derivatives incorporating a benzenesulfonamide (B165840) moiety were docked into the active site of the PI3K enzyme, a cancer target, to explore their binding mode. nih.gov

A study on 5-chloro-8-hydroxyquinoline (B194070) reported a binding affinity of -6.2 kcal/mol when docked with a dehydrogenase inhibitor. researchgate.net

These examples demonstrate how docking could be applied to 3-Amino-8-chloroquinoline to predict its potential biological targets and elucidate the specific atomic interactions driving its activity.

Table 2: Example Docking Scores for Chloroquinoline Analogs Against Various Protein Targets This table presents illustrative data for related compounds to demonstrate typical results from docking simulations.

| Compound | Protein Target | Binding Affinity (kcal/mol) |

|---|---|---|

| 5-Chloro-8-hydroxyquinoline | ACP reductase | -6.2 |

| 4-Amino-7-Chloroquinoline analog | Dengue Virus Protease | -7.8 |

| Quinoline-3-carboxamide (B1254982) derivative | ATM Kinase | Not specified |

| 6-methoxyquinoline (B18371) (QD-3) | P. falciparum DHFR | -10.2 |

Data sourced from multiple studies on quinoline derivatives. researchgate.netmdpi.comjneonatalsurg.com

Molecular Dynamics (MD) simulations provide insights into the physical movement of atoms and molecules over time. In drug design, MD simulations are often performed after molecular docking to assess the stability of the predicted ligand-receptor complex. mdpi.com By simulating the complex in a dynamic environment (often including water and ions) for a period of nanoseconds, researchers can observe whether the initial binding pose is maintained. researchgate.net

Key metrics from MD simulations include the Root Mean Square Deviation (RMSD), which measures the average deviation of the protein and ligand atoms from their initial positions. A stable RMSD value over time suggests that the complex is stable. mdpi.com Another metric is the Root Mean Square Fluctuation (RMSF), which highlights the flexibility of different parts of the protein. researchgate.net

MD simulations have been used to confirm the stability of complexes between quinoline derivatives and their target proteins. For example, simulations of quinoline-3-carboxamide derivatives bound to ATM kinase were run for 100 nanoseconds to confirm the stability of the docked poses. mdpi.com Similarly, a 50-nanosecond simulation was used to analyze the stability and flexibility of novel 4-aminoquinoline (B48711) analogues bound to the Plasmodium falciparum chloroquine (B1663885) resistance transporter (PfCRT). researchgate.net These studies show that the ligand-protein complexes remain stable throughout the simulation, validating the docking results. mdpi.comresearchgate.net

Pharmacophore Modeling and Virtual Screening for Quinoline Scaffolds

Computational chemistry has become an indispensable tool in modern drug discovery, providing rapid and cost-effective methods for identifying and optimizing novel therapeutic agents. Among these methods, pharmacophore modeling and virtual screening are particularly powerful for exploring the potential of privileged scaffolds like quinoline. The quinoline ring is a key pharmacophore in its own right, found in numerous compounds with a wide range of biological activities, including antimalarial, anticancer, and antimicrobial effects. nih.gov These computational techniques leverage the structural features of known active molecules to identify new compounds with a higher probability of biological activity.

Pharmacophore modeling involves identifying the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers) that a molecule must possess to interact with a specific biological target. This model then serves as a 3D query for searching large compound databases in a process known as virtual screening. nih.gov This approach significantly narrows down the number of compounds that need to be synthesized and tested experimentally, saving considerable time and resources. nih.gov

A notable application of these techniques was in the identification of novel inhibitors for the Glioma-associated oncogene homolog 1 (GLI1), a protein involved in cancer pathways. Researchers developed a five-feature pharmacophoric model to screen databases of commercially available compounds. bohrium.comnih.gov This virtual screening campaign successfully identified several quinoline derivatives that demonstrated a significant ability to reduce GLI1 protein levels and exhibited submicromolar antiproliferative activity against human melanoma and medulloblastoma cell lines. nih.govacs.org Further analysis of these hits allowed for the deduction of structure-activity relationships (SAR) to guide future optimization of the quinoline scaffold. acs.org

In another study focused on identifying new antioxidants, a pharmacophore model was constructed based on the chemical features of well-known antioxidant agents. nih.gov The resulting four-feature model, comprising one aromatic ring and three hydrogen bond acceptors, was used to screen the Maybridge and NCI databases. This screening led to the selection of sixteen compounds, including quinoline derivatives, which showed promising antioxidant activity in various chemical assays. nih.gov

The versatility of the quinoline scaffold is further highlighted in computational studies targeting infectious diseases. For instance, structure-based design and pharmacophore mapping have been employed to identify novel quinoline derivatives as potent inhibitors of Plasmodium falciparum dihydrofolate reductase (PfDHFR), a crucial target for antimalarial drugs. jneonatalsurg.com In one such study, designed quinoline derivatives were evaluated through molecular docking, with the compound 6-methoxyquinoline showing the highest binding affinity (−10.2 kcal/mol) by forming stable hydrogen bonds with key residues in the enzyme's active site. jneonatalsurg.com

Virtual screening has also been applied to identify quinoline derivatives targeting the Platelet-Derived Growth Factor Receptor (PDGFR) for the potential treatment of gallbladder cancer. benthamscience.com In this research, newly designed quinoline analogues demonstrated enhanced binding energy and a greater number of hydrogen bonds compared to the standard drug, Erlotinib, marking them as a valuable starting point for further investigation. benthamscience.com

The data below summarizes the features of a representative pharmacophore model developed for antioxidant compounds, which was subsequently used to screen for and identify active quinoline-based molecules. nih.gov

| Feature | Type | Location/Mapping |

| RA | Aromatic Ring | Maps the aromatic ring of the core structure |

| HBA2 | Hydrogen Bond Acceptor | Maps a hydroxyl group on the aromatic ring |

| HBA3 | Hydrogen Bond Acceptor | Maps a hydroxyl group at position 7 |

| HBA4 | Hydrogen Bond Acceptor | Maps a hydroxyl group at position 5 |

The following table presents results from a virtual screening and docking study of designed quinoline derivatives against the Plasmodium falciparum dihydrofolate reductase (PfDHFR) target. jneonatalsurg.com

| Compound ID | Compound Name | Binding Affinity (kcal/mol) | Key Interacting Residues |

| QD-1 | 4-amino-7-chloroquinoline | -9.8 | Not specified |

| QD-2 | 2,6-dimethylquinoline | Not specified | Not specified |

| QD-3 | 6-methoxyquinoline | -10.2 | Ile14, Asp54, Phe58 |

| QD-4 | quinoline-2-thiol | Not specified | Not specified |

| QD-5 | quinoline-3-carboxylic acid | Not specified | Not specified |

These examples underscore the critical role of pharmacophore modeling and virtual screening in exploring the vast chemical space of quinoline scaffolds, leading to the identification of promising hit compounds for a variety of therapeutic targets.

Applications in Academic Drug Discovery Research Methodological Focus

Role as a Lead Compound or Scaffold in Early-Stage Drug Discovery Pipelines

A "lead compound" is a chemical starting point in the drug discovery process, exhibiting promising biological activity that can be systematically modified to create a potent and selective drug candidate. technologynetworks.com The quinoline (B57606) scaffold is an exemplary illustration of such a starting point. tandfonline.com Its structural versatility and amenability to chemical modification make it an ideal foundation for building libraries of diverse compounds. researchgate.net

The value of the quinoline moiety is evident in its presence across a wide spectrum of approved drugs and clinical candidates, particularly in oncology. tandfonline.com Kinase and topoisomerase inhibitors are two major classes of anticancer agents that frequently incorporate the quinoline structure. tandfonline.com This widespread success supports the status of quinoline as a privileged structure, offering a well-understood and highly "druggable" scaffold for designing new medicines. tandfonline.com The accessibility of established synthetic pathways for quinoline derivatives further enhances its utility, allowing researchers to efficiently generate and explore new chemical space. tandfonline.com

Table 1: Examples of Quinoline-Based Anticancer Agents in Clinical Investigation

| Compound Class | Target/Mechanism of Action | Clinical Status |

|---|---|---|

| Kinase Inhibitors | Inhibit protein kinases involved in cell signaling and proliferation | Multiple candidates in various clinical trial phases |

| Topoisomerase Inhibitors | Interfere with DNA replication in cancer cells | Approved drugs and candidates in development |

This table illustrates the broad utility of the quinoline scaffold in oncology drug discovery, with numerous candidates under investigation. tandfonline.comresearchgate.net

Strategies for Lead Optimization and Analogue Design

Several key strategies are employed to optimize quinoline-based leads:

Structure-Activity Relationship (SAR) Analysis : This fundamental approach involves systematically modifying the lead compound's structure to understand how different chemical groups influence its biological activity. patsnap.com For a molecule like 3-Amino-8-chloroquinoline, chemists would create analogues by altering the position or nature of the amino and chloro groups, or by adding new functional groups to the quinoline rings. For example, studies on related 4-aminoquinolines have shown that the 7-chloro group is crucial for certain types of biological activity, while the amino group serves as an attachment point for side chains that can modulate properties like drug accumulation in target cells. acs.orgnih.gov

Computational Modeling : Techniques such as molecular docking and quantitative structure-activity relationship (QSAR) modeling allow researchers to predict how structural changes will affect a compound's interaction with its target protein. danaher.compatsnap.com This in silico approach helps prioritize the synthesis of analogues that are most likely to succeed, saving time and resources. patsnap.com

Bioisosteric Replacement : This strategy involves substituting a functional group in the molecule with another group that has similar physical or chemical properties. patsnap.com The goal is to improve the molecule's pharmacokinetic properties or reduce toxicity without losing the desired biological activity. For instance, the chlorine atom at the 8-position could be replaced with other halogen atoms or a trifluoromethyl group to fine-tune electronic properties and metabolic stability.

Scaffold Hopping : In some cases, the core quinoline structure itself may be replaced with a different heterocyclic system while retaining the key functional groups responsible for biological activity. patsnap.com This can lead to the discovery of novel chemical series with improved properties. patsnap.com

Table 2: Key Lead Optimization Strategies

| Strategy | Objective | Example Application for an Amino-Chloro-Quinoline |

|---|---|---|

| SAR Analysis | Identify key functional groups and improve potency/selectivity. patsnap.com | Synthesize analogues with substituents at different positions on the quinoline ring. |

| Computational Methods | Predict binding affinity and ADMET properties to guide design. danaher.compatsnap.com | Use molecular docking to model the interaction with a target enzyme. |

| Bioisosteric Replacement | Enhance pharmacokinetic properties or reduce toxicity. patsnap.com | Replace the chloro group with a trifluoromethyl group. |

High-Throughput Experimentation (HTE) in Quinoline Synthesis and Screening

The traditional drug discovery process involves a "Design-Make-Test-Analyze" cycle that can be slow and resource-intensive. chemrxiv.org High-Throughput Experimentation (HTE) accelerates this process by using automation and miniaturization to perform a large number of experiments in parallel. nih.gov In the context of quinoline-based drug discovery, HTE is applied to both the synthesis of compound libraries and the biological screening of these compounds.

While traditional methods for synthesizing quinoline derivatives can involve long reaction times and require metal catalysts, modern techniques like microdroplet-assisted reactions can dramatically speed up the process. nih.govresearchgate.net By reacting starting materials inside micron-sized droplets, the synthesis of quinoline-like structures can be completed in milliseconds with high yields and often without the need for a catalyst. nih.govresearchgate.net This allows for the rapid generation of a diverse library of quinoline analogues for screening.

Once synthesized, these libraries are subjected to High-Throughput Screening (HTS), where they are tested against a specific biological target to identify "hits"—compounds that show the desired activity. youtube.com This empirical approach allows researchers to quickly sift through thousands of compounds to find promising starting points for lead optimization. youtube.com

Table 3: Comparison of Synthesis and Screening Methodologies

| Feature | Conventional Approach | High-Throughput Experimentation (HTE) |

|---|---|---|

| Synthesis Scale | Grams to kilograms | Milligrams to micrograms |

| Reaction Time | Hours to days | Milliseconds to minutes nih.gov |

| Number of Compounds | One at a time | Hundreds to thousands in parallel nih.gov |

| Screening Throughput | Low to moderate | Very high (thousands of compounds per day) researchoutreach.org |

| Goal | Produce a specific target molecule | Rapidly explore chemical space and identify hits nih.govyoutube.com |

Fragment-Based Drug Design (FBDD) Leveraging the Quinoline Motif

Fragment-Based Drug Design (FBDD) is an alternative to HTS for identifying lead compounds. tandfonline.comresearchoutreach.org Instead of screening large, complex molecules, FBDD starts by identifying small, low-molecular-weight chemical fragments—like the quinoline ring itself—that bind weakly to the biological target. researchoutreach.org These initial hits serve as building blocks that are then grown or linked together to create a more potent, high-affinity lead compound. researchoutreach.orgnih.gov

The quinoline scaffold is well-suited for FBDD because it is a structurally simple, yet versatile, motif that can serve as a starting point for building more complex molecules. tandfonline.comnih.gov Researchers can use techniques like X-ray crystallography to visualize how the quinoline fragment binds to the target protein. nih.gov This structural information then guides the rational design of larger molecules with improved binding interactions. nih.gov FBDD is a powerful strategy for exploring chemical space efficiently, as it often requires screening smaller libraries than traditional HTS to find a starting point. researchoutreach.org

One FBDD approach is "fragment merging," where two different fragments that bind to adjacent sites on a target are chemically linked to create a single, more potent molecule. researchoutreach.org The quinoline core could serve as one of these initial fragments, which is then elaborated upon to generate a novel drug candidate. nih.gov

Advanced Analytical Characterization Techniques for Research Purposes

Spectroscopic Methods for Structural Elucidation (Beyond Basic Identification)

Spectroscopic techniques are indispensable for unambiguously determining the chemical structure of a molecule. By probing the interactions of the molecule with electromagnetic radiation, these methods provide detailed information about the connectivity of atoms, the electronic environment, and the types of functional groups present.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules in solution. It provides precise information about the carbon-hydrogen framework of a molecule. For 3-Amino-8-chloroquinoline dihydrochloride (B599025), both the quinoline (B57606) ring nitrogen and the 3-amino group are expected to be protonated in common NMR solvents like DMSO-d₆ or D₂O, significantly influencing the chemical shifts.

¹H NMR Spectroscopy: The ¹H NMR spectrum would be expected to show distinct signals for the five aromatic protons on the quinoline ring. Due to the formation of the dihydrochloride salt, the signals for the protons on the heterocyclic ring (especially H2 and H4, adjacent to the protonated nitrogen) would appear at a very low field (downfield). The protons on the carbocyclic ring would also be influenced by the electron-withdrawing chlorine atom at position 8 and the protonated amino group at position 3. The NH₃⁺ group would likely appear as a broad signal.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for 3-Amino-8-chloroquinoline Dihydrochloride

Note: These are estimated values based on the analysis of related structures. Actual experimental values may vary.

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Rationale for Prediction |

| C2 | ~9.0 - 9.2 | ~145 - 148 | Adjacent to protonated ring nitrogen, significant downfield shift. |

| C3 | - | ~125 - 128 | Attached to NH₃⁺ group. |

| C4 | ~8.0 - 8.2 | ~138 - 140 | Influenced by adjacent protonated nitrogen and NH₃⁺ group. |

| C5 | ~7.8 - 8.0 | ~128 - 130 | Standard aromatic region. |

| C6 | ~7.6 - 7.8 | ~125 - 127 | Standard aromatic region. |

| C7 | ~7.9 - 8.1 | ~130 - 133 | Influenced by adjacent chloro group. |

| C8 | - | ~135 - 138 | Attached to electronegative chlorine atom. |

| C9 | - | ~148 - 150 | Bridgehead carbon adjacent to protonated nitrogen. |

| C10 | - | ~122 - 124 | Bridgehead carbon. |

| NH₃⁺ | Broad signal | - | Protonated amino group, likely exchanging with solvent. |

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is crucial for determining the molecular weight of a compound and can also provide structural information through fragmentation analysis.

Mass Spectrometry (MS): For 3-Amino-8-chloroquinoline, the free base has a molecular formula of C₉H₇ClN₂. Using standard ionization techniques like Electrospray Ionization (ESI) in positive mode, the expected molecular ion peak would be [M+H]⁺, corresponding to the protonated molecule. The isotopic pattern would be characteristic of a compound containing one chlorine atom, with two major peaks at a ~3:1 ratio (for ³⁵Cl and ³⁷Cl isotopes). Fragmentation of the parent ion would likely involve the loss of small molecules such as HCN from the quinoline ring, a common fragmentation pathway for such heterocyclic systems nih.govnih.gov.

High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate mass measurement of the parent ion, allowing for the determination of the elemental formula. This is a definitive method for confirming the identity of a newly synthesized compound or for identifying an unknown. For the [M+H]⁺ ion of 3-Amino-8-chloroquinoline, HRMS would be able to distinguish its exact mass from other compounds with the same nominal mass but different elemental compositions nih.gov.

Table 2: Expected Mass Spectrometry Data for 3-Amino-8-chloroquinoline

| Parameter | Expected Value | Technique | Notes |

| Molecular Formula | C₉H₇ClN₂ | - | Free base |

| Monoisotopic Mass | 178.030 g/mol | HRMS | Calculated for C₉H₇³⁵ClN₂ |

| [M+H]⁺ (ESI-MS) | m/z 179.037 | HRMS | High-resolution measurement of the protonated molecule. |

| Isotopic Pattern | M⁺ and M+2 peaks in ~3:1 ratio | MS | Characteristic of a monochlorinated compound. |

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, causing vibrations of the chemical bonds. It is an excellent tool for identifying the functional groups present in a compound.

For this compound, the IR spectrum would exhibit several characteristic absorption bands.

N-H Vibrations: As a dihydrochloride salt, the primary amine exists as an ammonium (B1175870) group (-NH₃⁺). This would give rise to strong, broad absorption bands in the region of 3000-2500 cm⁻¹, which would overlap with C-H stretching bands.

Aromatic C-H and C=C/C=N Vibrations: The aromatic quinoline ring would show C-H stretching vibrations typically above 3000 cm⁻¹. The characteristic ring stretching vibrations for the C=C and C=N bonds would appear in the 1650-1450 cm⁻¹ region.

C-Cl Vibration: The stretching vibration for the C-Cl bond would be expected in the fingerprint region, typically between 800 and 600 cm⁻¹.

N-H Bending: The bending vibrations for the -NH₃⁺ group would be visible in the 1600-1500 cm⁻¹ range.

General IR spectral data for related aminoquinolines and quinolines are available for comparison nih.govnist.gov.

UV-Visible spectroscopy provides information about the electronic transitions within a molecule, while fluorescence spectroscopy measures the emission of light from a molecule after it has absorbed light. These techniques are highly sensitive to the aromatic structure and substitution pattern of the quinoline ring.

UV-Visible Spectroscopy: The quinoline ring system is a strong chromophore. The UV-Vis spectrum, typically recorded in a solvent like ethanol (B145695) or methanol, would be expected to show multiple absorption bands characteristic of π → π* transitions within the aromatic system. Amino-substituted quinolines typically show absorption maxima at longer wavelengths (a bathochromic or red shift) compared to unsubstituted quinoline researchgate.net. The protonation of the nitrogen atoms in the dihydrochloride salt would likely cause a hypsochromic (blue) shift compared to the free base.

Fluorescence Spectroscopy: Many quinoline derivatives are known to be fluorescent nih.gov. The 8-aminoquinoline (B160924) scaffold, in particular, is a well-known fluorophore used in the development of chemical sensors nih.gov. Upon excitation at a wavelength corresponding to one of its absorption maxima, this compound is expected to exhibit fluorescence emission. The exact emission wavelength and quantum yield would be dependent on the solvent environment. The presence of the heavy chlorine atom at the 8-position might, however, lead to some quenching of the fluorescence compared to an unsubstituted analog due to the heavy-atom effect.

Chromatographic and Electroanalytical Techniques for Research Analysis

Chromatographic techniques are essential for separating components of a mixture, allowing for the purification and purity assessment of a target compound.

High-Performance Liquid Chromatography (HPLC) is a premier technique for determining the purity of a compound and for monitoring the progress of a chemical reaction. For a polar, ionizable compound like this compound, reversed-phase HPLC is the most common approach.

A typical HPLC method would involve:

Column: A C18 reversed-phase column is generally suitable for separating aromatic compounds nih.gov.

Mobile Phase: A mixture of an aqueous buffer (e.g., water with a small percentage of an acid like formic acid or phosphoric acid to ensure protonation and good peak shape) and an organic solvent (e.g., acetonitrile (B52724) or methanol) would be used nih.govsielc.com. A gradient elution, where the proportion of the organic solvent is increased over time, is often employed to ensure the efficient elution of all components.

Detection: A UV detector would be used, set to a wavelength where the compound has a strong absorbance maximum (e.g., 254 nm or another λₘₐₓ determined by UV-Vis spectroscopy).

This setup would allow for the separation of the target compound from any starting materials, byproducts, or degradation products. The purity can be determined by integrating the area of the product peak and expressing it as a percentage of the total area of all observed peaks.

Bibliometric Analysis and Research Trend Evolution

Historical Perspectives on Quinoline (B57606) Research

The study of quinoline began in the 19th century, marked by its initial isolation and the subsequent flurry of synthetic innovations that defined its fundamental chemistry. Quinoline was first extracted from coal tar in 1834 by Friedlieb Ferdinand Runge. nih.govwikipedia.orgrsc.org However, its significance grew substantially with the understanding of its presence in natural alkaloids, most notably quinine (B1679958). The antimalarial properties of the cinchona tree bark, from which quinine is derived, were known for centuries, but the isolation of quinine and cinchonine (B1669041) in 1820 opened the door to structural elucidation and chemical synthesis. globalresearchonline.netresearchgate.net

The late 1800s were a particularly fertile period for the development of synthetic methodologies, driven by the burgeoning dye industry and academic curiosity. iipseries.org This era saw the establishment of several foundational "named reactions" that are still relevant today. The Skraup synthesis (1880), the Friedländer synthesis (1882), and the Doebner-von Miller reaction (1881) provided robust methods for constructing the quinoline ring system from simple aromatic amines and carbonyl compounds. nih.goviipseries.orgwikipedia.orgresearchgate.net These classical methods laid the groundwork for the systematic exploration of quinoline derivatives. iipseries.org The introduction of synthetic quinoline antimalarials like chloroquine (B1663885) in the 1940s marked another pivotal moment, demonstrating the immense therapeutic potential of this chemical class. globalresearchonline.netnih.gov

| Date | Discovery/Development | Significance |

|---|---|---|

| 1820 | Isolation of quinine and cinchonine | Identified key antimalarial alkaloids with a quinoline core. globalresearchonline.netresearchgate.net |

| 1834 | First isolation of quinoline from coal tar by Runge | Marked the discovery of the basic quinoline heterocycle. nih.govwikipedia.org |

| 1880 | Skraup Synthesis developed | Provided a classic and versatile method for quinoline synthesis from anilines and glycerol. iipseries.orgwikipedia.org |

| 1881 | Doebner-von Miller Reaction developed | Offered a route to quinolines using anilines and α,β-unsaturated carbonyls. nih.govwikipedia.org |

| 1882 | Friedländer Synthesis developed | Established a method for synthesizing quinolines from 2-aminobenzaldehydes and ketones. researchgate.netwikipedia.org |

| 1940s | Introduction of synthetic antimalarials like Chloroquine | Revolutionized malaria therapy and highlighted the vast potential of synthetic quinoline drugs. globalresearchonline.net |

Emerging Research Areas for 3-Amino-8-chloroquinoline Dihydrochloride (B599025) and Related Compounds

While 3-Amino-8-chloroquinoline dihydrochloride itself is most prominently utilized as a chemical intermediate, its structural motifs—the 3-amino group and the 8-chloro substitution—are features of significant interest in contemporary medicinal chemistry. Research on compounds containing these moieties points to several emerging therapeutic areas.

Substituted 3-aminoquinolines are being actively investigated for a range of biological activities. They serve as versatile scaffolds in the synthesis of potential antimalarial, anticancer, and antileishmanial agents. nih.gov For instance, novel 3-arylquinolines have been identified as potent agents that block the proliferation of Leishmania parasites. nih.gov Furthermore, derivatives of 3-quinolinecarboxylic acid, which can be synthesized from 3-aminoquinoline (B160951) precursors, have been evaluated for their antibacterial properties. nih.gov

The 8-position of the quinoline ring is also a critical site for modification. 8-Aminoquinoline (B160924) derivatives are a well-established class of antimalarial drugs, including primaquine (B1584692) and tafenoquine, which are crucial for treating relapsing forms of malaria. wikipedia.orgmdpi.com The 8-chloro substituent, as seen in the subject compound, can be a precursor to other functional groups or can be retained to modulate the electronic and steric properties of the final molecule. Research on 8-substituted quinolines extends to their use as Schiff base platforms for developing novel corrosion inhibitors and pH-dependent antibacterial agents. nih.gov Additionally, 8-hydroxyquinoline (B1678124) derivatives, which can be synthesized from 8-amino or 8-chloro precursors, are explored for their potent antitumor, antimicrobial, and neuroprotective activities. nih.govnih.gov

The combination of these structural features in a single building block makes this compound a valuable starting material for creating libraries of novel compounds aimed at these emerging therapeutic targets.

| Quinoline Scaffold Type | Emerging Research Area | Potential Application |

|---|---|---|

| Substituted 3-Aminoquinolines | Antiprotozoal Drug Discovery | Development of new treatments for leishmaniasis. nih.gov |

| 8-Aminoquinoline Derivatives | Antimicrobial Agents | Synthesis of hybrid molecules with 1,2,3-triazoles to combat bacterial and fungal pathogens. researchgate.net |

| 8-Hydroxyquinoline Derivatives | Oncology | Development of novel antitumor agents. nih.gov |

| 8-Aminoquinoline Schiff Bases | Materials Science & Microbiology | Creation of corrosion inhibitors and pH-sensitive antibacterial compounds. nih.gov |

| Substituted 3-Quinolinecarboxylic Acids | Antibacterial Drug Discovery | Generation of new antibiotics to combat resistant bacterial strains. nih.gov |

Patent Landscape in Academic Synthesis and Methodological Applications

The patent landscape for quinoline synthesis reflects a continuous drive for innovation, focusing on improving the efficiency, safety, and environmental footprint of established methods, as well as developing novel synthetic routes.

Many patents aim to refine the classical named reactions. For example, U.S. Patent 4,617,395 describes an improvement to the Skraup and Doebner-Miller syntheses by reacting an aniline (B41778) with an α,β-unsaturated aldehyde in a high-boiling mineral oil. google.comgoogleapis.com This modification requires only catalytic amounts of acid and simplifies the separation of by-products, addressing some of the environmental and energy concerns associated with traditional methods that use large quantities of sulfuric acid. google.comgoogleapis.com Another patent, US5700942A, details a continuous vapor-phase process for preparing quinoline bases over a solid acid catalyst bed, a method designed to be more suitable for industrial-scale production. google.com

More recent patents focus on novel catalytic systems and green chemistry approaches. Chinese patent CN109053569B discloses a method for synthesizing 8-hydroxyquinoline using a cobalt chelate photocatalyst. google.com This process involves the reaction of o-aminophenol and acrolein, followed by a photocatalytic dehydrogenation that offers high selectivity and simpler post-processing. google.com Other patented methods for producing 8-hydroxyquinoline include the sulfonation of quinoline followed by alkali fusion, or the hydrolysis of 8-chloroquinoline (B1195068). patsnap.compatsnap.com

These patents underscore a clear trend towards developing more sustainable and scalable synthetic methodologies. The focus on intermediates like 8-hydroxyquinoline, which can be derived from precursors such as 8-aminoquinoline or 8-chloroquinoline, highlights the industrial importance of versatile building blocks for the synthesis of high-value chemical products. googleapis.com

| Patent Number | Title/Subject | Key Innovation |

|---|---|---|

| US 4,617,395 A | Preparation of quinolines | Modifies the Skraup/Doebner-Miller reaction using a high-boiling mineral oil as a solvent to improve efficiency and reduce waste. google.comgoogleapis.com |

| US 5,700,942 A | Process for preparing quinoline bases | Describes a continuous vapor-phase reaction over a solid acid catalyst, suitable for large-scale production. google.com |

| CN 109053569 B | Method for synthesizing 8-hydroxyquinoline | Employs a photocatalytic dehydrogenation step, offering high selectivity and milder reaction conditions. google.com |

| CN 107698501 A | Production method of 8-hydroxyquinoline | Details a one-pot synthesis from o-aminophenol and glycerol, designed to reduce side reactions and improve yield. patsnap.com |

Future Directions and Open Questions in Research

Development of Novel Synthetic Methodologies with Enhanced Efficiency

The development of efficient and versatile synthetic methods is crucial for the exploration of the chemical space around the quinoline (B57606) core. While classical methods for quinoline synthesis are well-established, contemporary research focuses on addressing their limitations, such as harsh reaction conditions and limited substrate scope.

Future efforts in this area are likely to concentrate on:

Transition Metal-Free Reactions: Developing synthetic protocols that avoid the use of transition metals is a significant goal. mdpi.com This approach aligns with the principles of green chemistry by reducing metal contamination in the final products and simplifying purification processes.

Multi-Component Reactions (MCRs): MCRs offer a powerful strategy for the rapid assembly of complex quinoline derivatives from simple starting materials in a single step. nih.gov These reactions are highly atom-economical and can be used to generate large libraries of compounds for biological screening.

Flow Chemistry and Automation: The use of continuous flow reactors and automated synthesis platforms can significantly accelerate the synthesis and optimization of quinoline-based compounds. acs.org These technologies allow for precise control over reaction parameters, leading to improved yields and purity.

Ultrasound and Microwave-Assisted Synthesis: The application of ultrasound and microwave irradiation can dramatically reduce reaction times and improve yields in the synthesis of quinoline derivatives. nih.govtandfonline.com These non-conventional energy sources provide efficient means of energy transfer, often leading to cleaner reactions.

| Methodology | Key Advantages | Representative Research Focus |

|---|---|---|

| Transition Metal-Free Synthesis | Reduced metal contamination, environmentally friendly. mdpi.com | Annulation of anthranils and enaminones. mdpi.com |

| Multi-Component Reactions | High atom economy, rapid access to molecular diversity. nih.gov | Imidoylative Sonogashira/cyclization cascade. nih.gov |

| Flow Chemistry | Precise reaction control, scalability, improved safety. acs.org | Automated high-temperature and high-pressure synthesis. acs.org |

| Ultrasound-Assisted Synthesis | Reduced reaction times, increased yields. tandfonline.com | Click synthesis of 7-chloroquinoline (B30040) derivatives. tandfonline.com |

Exploration of Undiscovered Molecular Targets

Quinoline derivatives are known to interact with a wide array of biological targets, contributing to their diverse pharmacological activities, including anticancer, antimalarial, and antimicrobial properties. nih.govnih.gov However, the full spectrum of their molecular interactions remains to be elucidated.

Key open questions in this area include:

Identification of Novel Protein Kinase Inhibitors: Many quinoline-based drugs target protein kinases. ekb.eg Future research will likely focus on identifying novel kinase targets and developing more selective inhibitors to minimize off-target effects.

Targeting DNA and Associated Enzymes: The ability of quinolines to intercalate with DNA and inhibit enzymes like topoisomerases is a known mechanism of their anticancer activity. rsc.org Further exploration of their interactions with different DNA structures and repair enzymes could reveal new therapeutic opportunities.

Modulation of G-Protein Coupled Receptors (GPCRs): The quinazoline (B50416) scaffold, structurally related to quinoline, has been used to develop fluorescent probes for α1-Adrenergic Receptors, a class of GPCRs. nih.gov This suggests that quinoline derivatives could also be explored as modulators of various GPCRs.

Computational Target Identification: The use of computational methods, such as inverse virtual screening and molecular docking, can accelerate the identification of new molecular targets for existing and novel quinoline compounds. nih.govnih.govresearchgate.net These in silico approaches can help prioritize experimental validation and guide drug discovery efforts.

| Target Class | Examples of Known Targets | Potential for Undiscovered Targets |

|---|---|---|

| Protein Kinases | EGFR, VEGFR, c-Met. ekb.egnih.gov | Identification of novel and specific kinase targets for various diseases. |

| DNA and Associated Enzymes | Topoisomerases, Tubulin. nih.govrsc.org | Exploration of interactions with DNA repair pathways and telomerase. |